molecular formula C20H18N6OS B2467161 N-(4-methylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886932-87-2

N-(4-methylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2467161
CAS No.: 886932-87-2
M. Wt: 390.47
InChI Key: JDFKVKAKAHYVDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic small molecule belonging to the class of 1,2,4-triazole derivatives. Compounds featuring the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety are of significant interest in medicinal chemistry and biochemical research due to their association with a wide range of biological properties . The recent literature reveals that this heterocyclic core is frequently investigated for its potential antimicrobial , antifungal , anti-inflammatory , and anticancer activities . The structure of this particular analog incorporates a p-tolyl acetamide group and a pyridinyl substituent, which are common pharmacophores designed to enhance molecular interactions with biological targets. The synthetic route for such molecules typically involves the S-alkylation of a pre-formed 4H-1,2,4-triazole-3-thiol precursor in an alkaline medium . Researchers utilize advanced spectroscopic techniques, including 1D and 2D NMR spectroscopy and high-resolution mass spectrometry (HRMS), to confirm the structure and purity of these compounds . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6OS/c1-15-7-9-16(10-8-15)22-18(27)14-28-20-24-23-19(17-6-2-3-11-21-17)26(20)25-12-4-5-13-25/h2-13H,14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFKVKAKAHYVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C20H18N6OS
  • Molecular Weight : 390.47 g/mol
  • IUPAC Name : this compound

This compound features a complex structure that includes a pyridine ring, a pyrrole moiety, and a triazole unit, which are known for their biological activity.

Antimicrobial Activity

Research indicates that compounds containing the triazole and pyrrole structures exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : A study demonstrated that derivatives of pyrrole and triazole showed activity against various bacteria, including Staphylococcus aureus (MRSA) and Escherichia coli . The compound's structure allows it to interfere with bacterial cell wall synthesis and DNA replication.
CompoundMIC (µg/mL)Target Bacteria
This compound32MRSA
Other Pyrrole Derivatives64E. coli

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies revealed that it can induce apoptosis in cancer cells by activating caspase pathways.

Case Study: Cytotoxicity Assay

In a study involving HCT116 colon cancer cells:

  • Treatment Duration : 48 hours
  • Concentration Range : 10 µM to 100 µM

Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM, suggesting significant cytotoxic potential against cancer cells .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of DNA Gyrase : Similar to other pyrrole derivatives, this compound may inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .
  • Modulation of Cell Signaling Pathways : The compound can influence various signaling pathways involved in cell proliferation and apoptosis.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing triazole and pyrrole structures exhibit significant antimicrobial properties. N-(4-methylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has shown promise against various bacterial strains:

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)Target Bacteria
This compound32Staphylococcus aureus (MRSA)
Other Pyrrole Derivatives64Escherichia coli

The compound's mechanism involves interference with bacterial cell wall synthesis and DNA replication, making it a candidate for further development as an antimicrobial agent.

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Notably, studies have demonstrated its ability to induce apoptosis in cancer cells by activating caspase pathways.

Case Study: Cytotoxicity Assay

In a study involving HCT116 colon cancer cells:

  • Treatment Duration : 48 hours
  • Concentration Range : 10 µM to 100 µM

Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM, suggesting significant cytotoxic potential against cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Compounds

Compound Name (Reference) Triazole Substituents (Position 4) Triazole Substituents (Position 5) Acetamide Phenyl Substituent Molecular Weight (g/mol) Notable Properties/Activities
Target Compound 1H-Pyrrol-1-yl Pyridin-2-yl 4-Methylphenyl ~414.5* Potential anti-exudative/antiproliferative (inferred)
2-{[4-Allyl-5-(2-pyridinyl)-...}acetamide () Allyl Pyridin-2-yl 4-Methylphenyl 409.5 Higher lipophilicity (allyl group)
N-(4-Methoxyphenyl)-2-{[4-methyl-...}acetamide () Methyl Pyridin-4-yl 4-Methoxyphenyl 411.5 Enhanced solubility (methoxy group)
N-(4-Chloro-2-methylphenyl)-2-...}acetamide () Allyl Pyridin-2-yl 4-Chloro-2-methylphenyl 458.0 Increased steric bulk/electron-withdrawing effects (Cl)
2-{[5-(Furan-2-yl)-4-amino-...}acetamide () Amino Furan-2-yl Varied aryl ~350–380 Demonstrated anti-exudative activity in rat models

*Calculated based on analogous structures.

Substituent Effects on Pharmacological Activity

  • Pyrrole vs.
  • Pyridine Position (2 vs. 4): Pyridin-2-yl (target) provides a distinct electronic profile compared to pyridin-4-yl (), altering hydrogen-bonding and dipole interactions .
  • Phenyl Substituents: The 4-methylphenyl group balances lipophilicity and metabolic stability. Chloro substituents () increase electron-withdrawing effects but may raise toxicity concerns .

Q & A

Basic Research Questions

Q. What are the key steps and critical parameters in synthesizing N-(4-methylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

  • Methodology : The synthesis involves multi-step reactions, including:

  • Alkylation of triazole-thione intermediates with α-chloroacetamides in the presence of KOH (for sulfanyl group introduction) .
  • Cyclization via Paal-Knorr condensation to incorporate the pyrrole ring .
  • Purification using chromatography (e.g., column chromatography) to isolate the final product .
    • Critical Parameters :
  • Temperature : Reflux conditions (~150°C) are often required for cyclization .
  • Catalysts : Pyridine and zeolite (Y-H) enhance reaction efficiency .
  • pH : Alkaline conditions (KOH) facilitate alkylation steps .

Q. How is the structural integrity of this compound confirmed after synthesis?

  • Analytical Techniques :

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., pyridin-2-yl or pyrrole groups) .
  • IR Spectroscopy : Validates functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • LC-MS : Determines molecular weight and purity (>95% recommended for biological assays) .
  • Elemental Analysis : Ensures stoichiometric consistency .

Q. What preliminary methods are used to assess biological activity?

  • In Vitro Assays : Antimicrobial activity is tested via disc diffusion against Gram-positive/negative bacteria; anticancer potential is evaluated using cell viability assays (e.g., MTT on cancer cell lines) .
  • In Silico Screening : Computer programs like PASS predict biological targets (e.g., enzyme inhibition) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Strategies :

  • Catalyst Selection : Zeolite (Y-H) improves regioselectivity and reduces side reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) while maintaining yield .
    • Yield Contradictions : Discrepancies between small- and large-scale batches may arise from inadequate mixing or temperature gradients; use of flow reactors can mitigate this .

Q. How should researchers resolve contradictions in biological activity data?

  • Case Example : If antiproliferative activity varies across studies:

  • Purity Verification : Re-characterize the compound (e.g., HPLC) to rule out impurities .
  • Structural Analogs : Compare activity with derivatives (e.g., replacing 4-methylphenyl with 4-chlorophenyl) to identify pharmacophore contributions .
  • Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .

Q. What in silico approaches predict binding mechanisms with biological targets?

  • Molecular Docking : Simulates interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) by analyzing binding poses of the triazole and pyridine moieties .
  • QSAR Modeling : Correlates substituent electronic properties (e.g., Hammett constants) with activity trends .

Q. How is regioselectivity controlled during functionalization of the triazole ring?

  • Approaches :

  • Protecting Groups : Temporarily block reactive sites (e.g., amino groups) during alkylation .
  • pH-Dependent Pathways : Alkaline conditions favor sulfur nucleophilicity in thiol-ene reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.